molecular formula C17H16N2O3 B443625 N-(2,3-dihydro-1H-inden-5-yl)-2-methyl-3-nitrobenzamide

N-(2,3-dihydro-1H-inden-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B443625
M. Wt: 296.32g/mol
InChI Key: GJBYDVXDPYUIJU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-methyl-3-nitrobenzamide is a member of indanes.

Scientific Research Applications

Anticonvulsant Development

N-(2,3-dihydro-1H-inden-5-yl)-2-methyl-3-nitrobenzamide and its derivatives have been explored for potential use as anticonvulsants. Studies have demonstrated high anticonvulsive activity in models of seizure, comparing favorably to established drugs like Depakin. The development of quality control methods for such compounds is an essential step in advancing these substances for clinical use (Sych et al., 2018).

Antimycobacterial Activity

Research into novel nitrobenzamide derivatives, including N-(2,3-dihydro-1H-inden-5-yl)-2-methyl-3-nitrobenzamide, has revealed considerable antimycobacterial activity. These findings open new directions for the development of treatments against tuberculosis and related infections (Wang et al., 2019).

Fluorescence Emission Study

The interaction of similar compounds with metal ions like copper and iron has been shown to selectively reduce fluorescence emissions. Such studies can lead to applications in detecting and distinguishing various metal ions, which is vital for environmental and biological analyses (Phukan et al., 2015).

Spectroscopic and Structural Characterisation

The molecular geometries, vibrational frequencies, and other spectroscopic characteristics of related nitrobenzamide compounds have been extensively studied. These analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Arslan et al., 2015).

Crystal Structure Analysis

Determining the crystal structure of similar nitrobenzamide compounds provides insight into their molecular interactions and stability. Such information is vital for designing drugs and materials with specific properties (Zong & Wang, 2009).

Bioactivation Studies

Research on the bioactivation of nitrobenzamide derivatives has implications for their use in cancer therapy. Understanding the interaction of these compounds with cellular components can lead to the development of targeted cancer treatments (Knox et al., 1991).

Anticonvulsant and Enzyme Inhibitory Properties

Studies have investigated the interrelationship between anticonvulsant activities and enzyme inhibitory properties of nitrobenzamide derivatives. Such research can aid in the development of drugs with dual therapeutic effects (Pandey et al., 1981).

Synthesis and Characterisation of Complexes

The synthesis and characterization of nickel(II) complexes of related nitrobenzamide compounds have been explored. These studies contribute to the field of coordination chemistry and the development of novel materials (Saeed et al., 2013).

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-methyl-3-nitrobenzamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C17H16N2O3/c1-11-15(6-3-7-16(11)19(21)22)17(20)18-14-9-8-12-4-2-5-13(12)10-14/h3,6-10H,2,4-5H2,1H3,(H,18,20)

InChI Key

GJBYDVXDPYUIJU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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